An In-depth Technical Guide to 2,4,5-Trimethylaniline (CAS Number 137-17-7)
An In-depth Technical Guide to 2,4,5-Trimethylaniline (CAS Number 137-17-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-trimethylaniline (CAS No. 137-17-7), a substituted aromatic amine. It details the compound's core physicochemical properties, synthesis, and reactivity. This document also explores its primary applications as a chemical intermediate, particularly in the synthesis of azo dyes. Furthermore, it outlines experimental protocols for its analysis and discusses its toxicological profile, with a focus on its carcinogenicity. This guide is intended to be a critical resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
2,4,5-Trimethylaniline is a white to light tan crystalline solid.[1] Its key physicochemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and research applications.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 137-17-7[2] |
| Molecular Formula | C₉H₁₃N[2] |
| Molecular Weight | 135.21 g/mol [2] |
| IUPAC Name | 2,4,5-trimethylaniline[2] |
| Synonyms | Pseudocumidine, 1-Amino-2,4,5-trimethylbenzene[2] |
| InChI Key | BMIPMKQAAJKBKP-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC(=C(C=C1C)N)C[2] |
Table 2: Physicochemical Data
| Property | Value |
| Physical State | White crystals or beige powder[2] |
| Melting Point | 68 °C (154 °F)[2] |
| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg[2] |
| Density | 0.957 g/cm³[3] |
| Vapor Pressure | 0.009 mmHg at 25 °C |
| pKa | 5.09[2] |
| LogP (Octanol/Water Partition Coefficient) | 2.27[2] |
Table 3: Solubility Data
| Solvent | Solubility |
| Water | 1.5 g/L (at 28.7 °C) |
| Ethanol | Soluble |
| Ether | Soluble |
Synthesis and Reactivity
The primary route for the synthesis of 2,4,5-trimethylaniline involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by the reduction of the resulting nitro group.
Caption: General synthesis pathway for 2,4,5-Trimethylaniline.
As a primary aromatic amine, 2,4,5-trimethylaniline undergoes reactions typical of this class of compounds. The amino group activates the aromatic ring, making it susceptible to electrophilic substitution. It also serves as the site for diazotization reactions.
Caption: Key reactions of 2,4,5-Trimethylaniline.
2,4,5-Trimethylaniline neutralizes acids in exothermic reactions to form salts and water.[4] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]
Experimental Protocols
Synthesis of Azo Dyes
2,4,5-Trimethylaniline is a precursor in the synthesis of azo dyes. A general experimental protocol for this process is as follows:
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Diazotization: Dissolve 2,4,5-trimethylaniline in a cold (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid. Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the low temperature. The progress of the reaction can be monitored using starch-iodide paper to test for excess nitrous acid.
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Coupling: Prepare a solution of the coupling agent (e.g., β-naphthol) in an appropriate solvent. Slowly add the cold diazonium salt solution to the coupling agent solution. The pH of the coupling medium should be controlled, as it influences the reaction.
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Isolation: The resulting azo dye will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water. The product can then be purified by recrystallization.
Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
The detection and quantification of 2,4,5-trimethylaniline in various matrices can be achieved using GC-MS, following methods such as EPA Method 8270 for semivolatile organic compounds.[2]
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Sample Preparation: The sample is extracted with a suitable solvent (e.g., methylene (B1212753) chloride). The extract is then dried and concentrated to a specific volume.
-
GC Separation: An aliquot of the extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1MS). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
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MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification.
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Quantification: The concentration of 2,4,5-trimethylaniline is determined by comparing the peak area of a characteristic ion to that of a known standard.
Toxicology and Biological Effects
Carcinogenicity
Bioassays conducted by the National Cancer Institute (NCI) have shown that 2,4,5-trimethylaniline is carcinogenic in animal models.[3][5]
Table 4: Summary of Carcinogenicity Findings
| Species | Sex | Route | Findings |
| F344 Rats | Male & Female | In feed | Increased incidence of hepatocellular carcinomas or neoplastic nodules.[3] |
| F344 Rats | Female | In feed | Increased incidence of alveolar/bronchiolar carcinomas.[3] |
| B6C3F1 Mice | Female | In feed | Increased incidence of hepatocellular carcinomas.[3] |
These studies concluded that under the bioassay conditions, 2,4,5-trimethylaniline was carcinogenic for F344 rats of both sexes and for female B6C3F1 mice.[3]
Caption: Workflow for a typical carcinogenicity bioassay.
Genetic Toxicity
2,4,5-Trimethylaniline has demonstrated mutagenic effects in various assays, including the Salmonella typhimurium reverse mutation assay (with metabolic activation), in cultured rat fibroblasts, and in vivo in Drosophila melanogaster.[5]
Putative Metabolic Pathway
The metabolism of anilines generally involves enzymatic transformations in the liver. A plausible metabolic pathway for 2,4,5-trimethylaniline, based on the metabolism of other aromatic amines, would involve N-oxidation and ring hydroxylation, followed by conjugation for excretion. The formation of N-hydroxylated metabolites is considered a key step in the activation of many carcinogenic aromatic amines.
References
- 1. 2,4,5-Trimethylaniline (137-17-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
